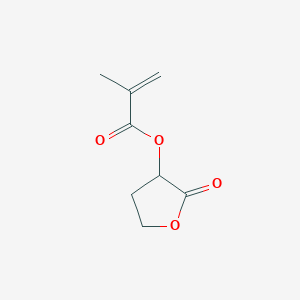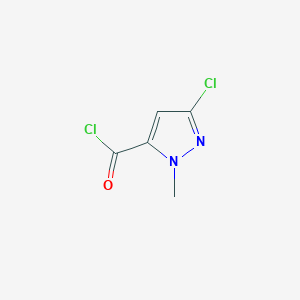
3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be used in various fields, including pharmaceuticals, pesticides, and agrochemicals. The compound is synthesized through a multi-step process, which involves the reaction of different reagents.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is not fully understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles, such as amines and alcohols, to form covalent bonds.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. Additionally, it has been shown to have anti-tumor activity and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride in laboratory experiments is its versatility. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for medicinal chemistry and drug discovery. However, the compound is highly reactive and unstable, making it difficult to handle and store.
Direcciones Futuras
There are numerous future directions for research involving 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride. One area of interest is the development of new anti-inflammatory and anti-cancer agents based on the compound. Additionally, the compound could be used in the development of new pesticides and agrochemicals. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable tool for medicinal chemistry, biochemistry, and pharmacology. However, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Aplicaciones Científicas De Investigación
The compound has numerous applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various compounds, including anti-inflammatory and anti-cancer agents. Additionally, it has been used in the development of new pesticides and agrochemicals.
Propiedades
Número CAS |
173841-83-3 |
|---|---|
Nombre del producto |
3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride |
Fórmula molecular |
C5H4Cl2N2O |
Peso molecular |
179 g/mol |
Nombre IUPAC |
5-chloro-2-methylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3 |
Clave InChI |
VFZHBVZIQASVCW-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)Cl)C(=O)Cl |
SMILES canónico |
CN1C(=CC(=N1)Cl)C(=O)Cl |
Sinónimos |
1H-Pyrazole-5-carbonyl chloride, 3-chloro-1-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

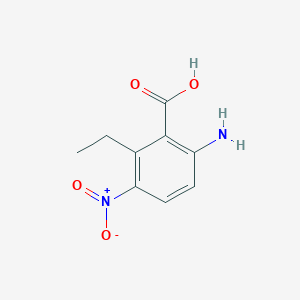

![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
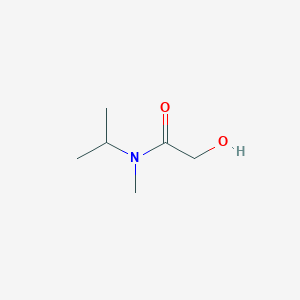
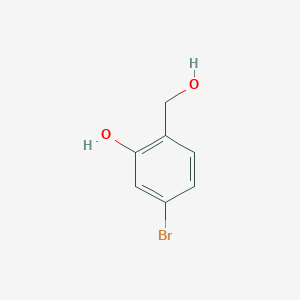
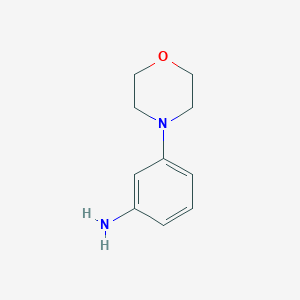
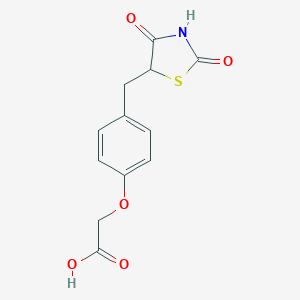
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
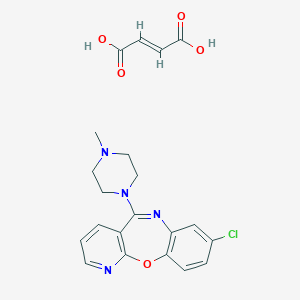
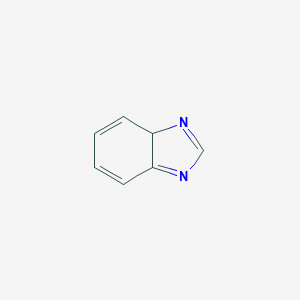
![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)
